molecular formula C9H9NO2 B2428610 6-Hydroxy-2-methylisoindolin-1-one CAS No. 1344701-44-5

6-Hydroxy-2-methylisoindolin-1-one

Cat. No.: B2428610
CAS No.: 1344701-44-5
M. Wt: 163.176
InChI Key: NSDPMSCJMHMIKP-UHFFFAOYSA-N
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Description

Overview of Isoindolinone Core Structure in Chemical Research

The isoindolinone framework is a key feature in a wide array of biologically active molecules, contributing to their therapeutic effects. nih.gov Its unique three-dimensional architecture allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry.

In the realm of organic synthesis, isoindolinones are recognized as "privileged structures." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. nih.gov The inherent versatility of the isoindolinone core has spurred the development of numerous synthetic methodologies aimed at accessing this heterocyclic system. nih.govorganic-chemistry.org These methods often involve transition metal-catalyzed reactions, such as C-H activation and carbonylation, to construct the isoindolinone skeleton efficiently. nih.govorganic-chemistry.org The ability to readily introduce various substituents onto the isoindolinone backbone allows for the fine-tuning of its pharmacological properties.

The isoindolinone moiety is a recurring structural element in a variety of intricate natural products. nih.gov For instance, it forms the core of the cytochalasan family of fungal metabolites, which are known for their diverse biological effects, including cytotoxic and antimicrobial properties. nih.gov The biosynthesis of these complex molecules often involves elegant enzymatic transformations that construct the isoindolinone ring system. nih.gov The intramolecular Diels-Alder reaction is a powerful synthetic strategy that has been employed to assemble the isoindolinone core in the total synthesis of complex natural products like aspergillin PZ and muironolide A. nih.govnih.gov

Academic Importance of Hydroxylated Isoindolinone Derivatives

The introduction of a hydroxyl group onto the isoindolinone scaffold can significantly modulate its biological activity. rsc.org Hydroxylated isoindolinone derivatives have been the focus of numerous research endeavors due to their potential as therapeutic agents. For example, 3-hydroxyisoindolinone derivatives have been investigated for their ability to serve as precursors in the synthesis of more complex molecules with potential antiviral activity. rsc.org The position of the hydroxyl group on the aromatic ring or the lactam portion of the isoindolinone can influence its interactions with biological targets. Research has shown that the presence and position of the hydroxyl group can be crucial for the bioactivity of these compounds. rsc.org

Research Focus on 6-Hydroxy-2-methylisoindolin-1-one within Isoindolinone Chemistry

Within the broader class of hydroxylated isoindolinones, this compound has emerged as a compound of interest in chemical research. Its specific substitution pattern, with a hydroxyl group at the 6-position of the isoindoline (B1297411) core and a methyl group on the nitrogen atom, imparts distinct chemical properties. This particular isomer is a subject of study for its potential applications in various fields, including life sciences. americanelements.com Research efforts are directed towards understanding its synthesis, and chemical characteristics.

PropertyValue
Molecular FormulaC₉H₉NO₂
CAS Number1344701-44-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-5-6-2-3-7(11)4-8(6)9(10)12/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPMSCJMHMIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344701-44-5
Record name 6-Hydroxy-2-methylisoindolin-1-one
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Synthetic Methodologies for 6 Hydroxy 2 Methylisoindolin 1 One and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the 6-Hydroxy-2-methylisoindolin-1-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical starting points for its synthesis.

The most intuitive disconnection is of the amide bond (C-N bond) within the lactam ring. This leads to a substituted aromatic carboxylic acid, specifically a 2-(halomethyl)-4-hydroxybenzoic acid derivative, and methylamine (B109427). This approach simplifies the target into two distinct components that can be joined in a subsequent cyclization step.

A second strategic disconnection involves the bond between the aromatic ring and the benzylic carbon (C-C bond). This pathway would involve building the substituted benzene (B151609) ring onto a pre-formed heterocyclic precursor. This strategy is often employed in more complex syntheses where the isoindolinone core is constructed early and then functionalized.

Established Synthetic Routes to Isoindolinones

A variety of synthetic strategies have been developed to access the isoindolinone scaffold, reflecting its importance as a pharmacophore. rsc.org These methods can be broadly categorized into multi-step approaches and direct cyclization reactions. nih.govresearchgate.net

Multi-step synthesis provides a classical and versatile approach to constructing complex molecules like isoindolinones. researchgate.net These routes often begin with readily available starting materials, such as phthalic anhydride (B1165640) or substituted benzoic acids, and involve a sequence of well-established organic reactions. A common strategy involves the functionalization of phthalimides or phthalimidines to arrive at the desired isoindolinone derivative. nih.govresearchgate.net While reliable, these methods can be lengthy and may require multiple purification steps.

An illustrative multi-step approach could start from a substituted toluene. The synthesis would proceed through the following key transformations:

Halogenation: Introduction of a bromine atom at the benzylic position of the methyl group using a radical initiator.

Oxidation: Conversion of the second aromatic methyl group into a carboxylic acid.

Amidation: Reaction of the resulting carboxylic acid with methylamine to form an amide.

Cyclization: Intramolecular nucleophilic substitution, where the amide nitrogen displaces the benzylic bromide to form the isoindolinone ring.

Modern synthetic chemistry often favors more convergent and atom-economical approaches, with transition metal-catalyzed cyclizations being at the forefront of isoindolinone synthesis. nih.gov These methods typically involve the formation of the heterocyclic ring in a single, efficient step from a suitably functionalized acyclic precursor.

Palladium catalysis is a powerful tool for the formation of C-N and C-C bonds, making it highly suitable for isoindolinone synthesis. One notable method is the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. rsc.org This reaction proceeds smoothly in the presence of a palladium catalyst without the need for stoichiometric oxidants. rsc.org Another approach is the carbonylative cyclization of o-halobenzoates with primary amines, which provides a one-step synthesis of this important class of heterocycles. nih.govnih.gov This method tolerates a variety of functional groups. nih.govacs.org Additionally, the reaction of 2-bromobenzaldehyde (B122850) with diamines under a carbon monoxide atmosphere, catalyzed by a palladium complex, affords tricyclic isoindolinones in moderate to good yields. tandfonline.com

Palladium-Catalyzed Isoindolinone Synthesis
Starting MaterialsCatalyst/ReagentsReaction TypeKey FeaturesReference
2-benzyl-N-mesylbenzamidesPd/C, KOAcIntramolecular Dehydrogenative C(sp³)–H AmidationOxidant-free conditions. rsc.org
o-Halobenzoates, Primary Amines, COPd(OAc)₂, PPh₃, Cs₂CO₃Carbonylative CyclizationOne-step synthesis, good functional group tolerance. nih.gov
2-Bromobenzaldehyde, Diamines, COPdCl₂(PPh₃)₂, TriethylamineCarbonylative CyclizationForms tricyclic isoindolinone structures. tandfonline.com

Ruthenium catalysts offer alternative and often complementary reactivity to palladium for isoindolinone synthesis. A notable strategy merges C–H activation with the strain-release of 1,2-oxazetidines. organic-chemistry.orgacs.orgnih.gov This method allows for the catalytic synthesis of a diverse range of isoindolinones from readily available benzoic acids in a sustainable manner, avoiding harsh oxidants. organic-chemistry.org Another powerful ruthenium-catalyzed method involves the C–H/C–N bond activation and subsequent annulation of benzoic acids with in situ generated formaldimines, providing isoindolinones in good to excellent yields without external oxidants. rsc.orgdntb.gov.ua

Ruthenium-Catalyzed Isoindolinone Synthesis
Starting MaterialsCatalyst/ReagentsReaction TypeKey FeaturesReference
Benzoic acids, 1,2-Oxazetidines[{Ru(p-cymene)Cl₂}₂], KOPivC–H Activation/Strain-ReleaseSustainable, avoids harsh oxidants, high functional group tolerance. organic-chemistry.orgacs.org
Benzoic acids, Formaldimines (in situ)Ruthenium catalystC–H/C–N Bond Activation/AnnulationOxidant-free, efficient for a wide range of substrates. rsc.orgdntb.gov.ua

Base-mediated cyclization, or annulation, represents a transition-metal-free approach to the isoindolinone core. These reactions often rely on the generation of a potent nucleophile that subsequently attacks an electrophilic center within the same molecule to form the heterocyclic ring. A cascade reaction using a base can lead to the regiospecific synthesis of substituted 3-hydroxyisoindolinones. organic-chemistry.org For instance, the reaction of 2-cyanobenzaldehyde (B126161) with active methylene (B1212753) compounds, catalyzed by potassium carbonate, proceeds through a tandem aldol/cyclization pathway to yield 3-substituted isoindolinones. researchgate.net This method is valued for its operational simplicity and environmental friendliness. organic-chemistry.org

Cyclization Reactions for Isoindolinone Formation

Photochemical Approaches to Isoindolinone Synthesis

Photochemical methods offer a unique and powerful tool for the construction of complex molecular architectures, including the isoindolinone core. These reactions are often characterized by mild conditions and the ability to generate highly reactive intermediates that can lead to novel bond formations.

A notable photochemical approach involves the controlled radical cyclization cascade of o-alkynylated benzamides. nih.gov This method utilizes a metal-free photoredox-catalyzed amidyl N-centered radical addition to a carbon-carbon triple bond. nih.gov The process is initiated by a proton-coupled electron transfer (PCET) under mild reaction conditions. nih.gov This strategy has been successfully employed to synthesize a range of substituted isoquinoline-1,3,4(2H)-triones, 3-hydroxyisoindolin-1-ones, and phthalimides. nih.gov Furthermore, a time-tunable synthesis of 3-hydroxyisoindolin-1-ones and phthalimides can be achieved through a β-carbonyl-C(sp³) bond cleavage under visible light irradiation. nih.gov The mechanism of this radical cyclization cascade is supported by control experiments, quenching studies, and EPR (Electron Paramagnetic Resonance) spectroscopy. nih.gov

Another photochemical strategy involves the use of N-heterocyclic nitrenium (NHN) salts, which act as catalytic electron acceptors for charge transfer complex photoactivations. organic-chemistry.org Under blue light irradiation, these NHN salts can catalyze the generation of aryl radicals from aryl halides, which can then participate in cyclization reactions to form isoindolinones. organic-chemistry.org

These photochemical approaches highlight the versatility of light-induced reactions in synthesizing complex heterocyclic compounds like isoindolinones under mild and controlled conditions.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in the synthesis of isoindolinones, offering a wide range of transformations with high efficiency and selectivity. Various transition metals, including palladium, copper, rhodium, and ruthenium, have been extensively used to catalyze the formation of the isoindolinone scaffold. researchgate.netrsc.orgnih.gov

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone in isoindolinone synthesis. nih.gov One common approach involves the intramolecular C-H activation/C-C bond formation. For instance, N-substituted benzamides can react with alkenes in the presence of a palladium catalyst to yield isoindolinones. rsc.org This method has been demonstrated with various activated alkenes like acrylates and ethyl vinyl ketone. rsc.org Furthermore, palladium-catalyzed C-H carbonylation of primary benzylamines provides a direct route to benzolactams. organic-chemistry.org In a gas-free modification of this reaction, benzene-1,3,5-triyl triformate (TFBen) can be used as a convenient carbon monoxide surrogate. organic-chemistry.org Dearomative Heck reactions of indoles catalyzed by palladium also provide an efficient pathway to indoline-fused isoindolinone skeletons containing quaternary stereocenters. nih.gov

Copper-Catalyzed Reactions:

Copper catalysts are also effective for synthesizing isoindolinones. A notable example is the copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org This method avoids the need for pre-halogenated substrates and expensive or toxic reagents. organic-chemistry.org Another approach involves an acylation/arylation reaction of α-aminoboronate salts with 2-bromobenzoyl chlorides, which proceeds via an intramolecular, copper-catalyzed sp³-sp² coupling to afford isoindolinones in good yields under mild conditions. organic-chemistry.org

Rhodium and Ruthenium-Catalyzed Reactions:

Rhodium and ruthenium catalysts have also found application in isoindolinone synthesis. Rhodium(III) catalysis, in combination with a silver(I) co-catalyst, has been used for the C-H and C-F bond functionalization to produce 3-alkylidene isoindolinones. nih.gov Ruthenium catalysts, in the presence of silver and copper oxidants, can mediate the reaction of N-substituted aromatic and heteroaromatic amides with allylic alcohols to furnish 3-substituted isoindolinone derivatives. rsc.org A proposed mechanism for this reaction involves a five-membered ruthenacycle intermediate. rsc.org

Other Organometallic Approaches:

The Parham cyclization, which involves a lithium-halogen exchange to form a lithiated arene, is another useful strategy for heterocycle formation, including isoindolinones. wikipedia.org This intramolecular nucleophilic attack of the resulting carbanion can lead to the formation of the isoindolinone ring. wikipedia.org Lewis acid-catalyzed domino Strecker-lactamization provides a one-pot, three-component synthesis of isoindolinones and isoquinolinones in good to high yields under mild conditions. acs.org

Regioselective Synthesis of this compound and Related Isomers

The regioselective synthesis of substituted isoindolinones, particularly controlling the position of functional groups like the hydroxyl group in this compound, is a critical aspect of synthetic design. Achieving high regioselectivity is essential for preparing specific isomers with desired biological activities.

Strategies for Control of Hydroxylation Position

Controlling the position of hydroxylation on an aromatic ring is a significant challenge in organic synthesis. In the context of isoindolinone synthesis, this control is crucial for producing specific isomers like 6-hydroxyisoindolinone.

One strategy involves the use of enzymes, such as cytochrome P450 monooxygenases, which are known for their ability to catalyze hydroxylation reactions with high regioselectivity. nih.gov These enzymes can direct hydroxylation to specific positions on a substrate, including the ω-position of fatty acids. nih.gov While not directly applied to 6-hydroxyisoindolinone in the provided context, the principles of enzyme-catalyzed hydroxylation demonstrate the potential for achieving high regioselectivity. The regioselectivity of these enzymes is often governed by the specific protein-substrate interactions within the enzyme's active site, which can orient the substrate for hydroxylation at a particular carbon atom. nih.gov

In non-enzymatic synthesis, the inherent directing effects of substituents on the aromatic ring play a crucial role. The electronic properties of existing groups on the benzene ring of the isoindolinone precursor will influence the position of subsequent electrophilic aromatic substitution reactions, including hydroxylation. For instance, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com Strategic placement of such groups on the starting materials can therefore be used to control the position of hydroxylation.

A transition-metal-free method for the regioselective synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds has been developed, which proceeds with high regioselectivity in the formation of new C-C and C-N bonds. rsc.org While this method produces a nitro-substituted indole, it highlights the potential for developing highly regioselective reactions for the synthesis of substituted heterocyclic compounds.

Directing Group Strategies in Isoindolinone Synthesis

Directing groups are powerful tools in organic synthesis for achieving regioselectivity in C-H functionalization reactions. rsc.org These groups coordinate to a metal catalyst and direct it to a specific C-H bond, enabling selective bond activation and functionalization.

In the context of isoindolinone synthesis, directing groups can be employed to control the regioselectivity of cyclization reactions. For example, in palladium-catalyzed C-H carbonylation of primary benzylamines, the amino group can act as a chelating group, directing the catalyst to the ortho C-H bond and leading to the formation of the isoindolinone ring. organic-chemistry.org

The concept of catalyst-directing groups (CDGs) involves the use of a functional group within the substrate that binds to the catalyst, thereby directing the reaction to a specific site. uni-freiburg.de This strategy creates a highly ordered transition state, which allows for precise control over regioselectivity. uni-freiburg.de While the provided information does not give a specific example of a CDG used for the synthesis of this compound, this general strategy is highly relevant for achieving the desired regioselectivity.

Furthermore, the concept of migrating directing groups has emerged as a practical strategy in transition-metal-catalyzed direct C-H activation. rsc.org In this approach, the directing group not only controls the regioselectivity but also migrates during the reaction, allowing for its potential reuse and increasing the atom economy of the process. rsc.org

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral isoindolinones is of great importance as the biological activity of these compounds is often enantiomer-dependent. nih.govnih.gov Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which is a significant challenge in modern organic chemistry.

Asymmetric Catalysis in Isoindolinone Ring Construction

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, including isoindolinone analogs. nih.govnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Both chiral organocatalysts and chiral transition-metal complexes have been successfully employed in the asymmetric synthesis of isoindolinones. nih.gov

Organocatalysis:

Chiral organocatalysts, such as chiral phosphoric acids, phase-transfer catalysts, and chiral thioureas, have proven to be effective in catalyzing the asymmetric construction of the isoindolinone ring. nih.gov For example, a cascade reaction involving an asymmetric nitro-Mannich reaction of α-amido sulfones followed by in situ cyclization has been developed for the synthesis of 3-(nitromethyl)isoindolin-1-ones. nih.gov This reaction, catalyzed by a neutral bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), achieves very high enantioselectivities (up to 98% ee) and good yields. nih.gov

Transition-Metal Catalysis:

Chiral transition-metal complexes, involving metals such as rhodium, palladium, iridium, copper, magnesium, and nickel, are also widely used in the asymmetric synthesis of isoindolinones. nih.gov These catalysts can be employed in various transformations, including arylation reactions. For instance, the N-tosylimine of 2-formylbenzoate (B1231588) has been used in the asymmetric synthesis of 3-aryl-substituted isoindolinones via arylation reactions in the presence of chiral Rh(I) or Cu(I) catalysts. nih.gov

Electrophilic Cyclization:

A regio- and stereoselective synthesis of isoindolin-1-ones can be achieved through the electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS). nih.gov This methodology is versatile, accommodating various alkynyl amides and functional groups, and has been successfully applied to the synthesis of the biologically interesting alkaloid, cepharanone B. nih.gov

The development of these asymmetric catalytic methods provides efficient and highly selective routes to chiral isoindolinone analogs, which are crucial for the investigation of their biological properties and for the development of new therapeutic agents.

Chiral Auxiliary-Based Methodologies

The use of chiral auxiliaries represents a powerful strategy for the asymmetric synthesis of isoindolinones, enabling the preparation of enantiomerically enriched products. wikipedia.org This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and ideally recovered. wikipedia.org While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles can be applied to precursors or analogs.

A common strategy involves the diastereoselective alkylation of an enolate derived from an isoindolinone bearing a chiral auxiliary on the nitrogen atom. For instance, pseudoephedrine has been widely employed as a chiral auxiliary in diastereoselective alkylation reactions, providing access to a variety of enantiomerically enriched compounds. harvard.edu The general approach involves the acylation of the chiral auxiliary with a suitably substituted benzoic acid derivative, followed by deprotonation and alkylation. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

Another notable chiral auxiliary is pseudoephenamine, which has been shown to be superior in some cases to pseudoephedrine, offering advantages such as greater crystallinity of the amide derivatives and higher diastereoselectivities in alkylation reactions to form quaternary stereocenters. harvard.edu The synthesis of both enantiomers of pseudoephenamine is well-established, making it a practical choice for asymmetric synthesis. harvard.edu

The application of these methodologies to the synthesis of this compound would likely involve starting with a 4-hydroxyphthalic acid derivative, where the hydroxyl group is appropriately protected. This precursor would be coupled with a chiral auxiliary, followed by cyclization and subsequent N-methylation. The development of specific conditions for these transformations remains an area for further investigation.

Novel Synthetic Approaches to this compound

Recent advances in synthetic organic chemistry have led to the development of novel and efficient methods for the construction of the isoindolinone core. These include cascade reactions and C-H functionalization strategies, which offer increased atom economy and procedural simplicity.

Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide a powerful tool for the rapid assembly of complex molecules like isoindolinones. acs.orgnih.gov These processes are highly desirable from both an economic and environmental perspective.

One such approach involves the reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles. acs.orgnih.gov For example, the base-promoted cascade reaction between a 2-acylbenzonitrile and a ((chloromethyl)sulfonyl)benzene derivative can lead to the formation of 3,3-disubstituted isoindolin-1-ones. This sequence involves deprotonation of the pronucleophile, nucleophilic addition to the carbonyl group, cyclization, and a Dimroth rearrangement. acs.org While not directly demonstrated for 6-hydroxy derivatives, this methodology could potentially be adapted by using a suitably substituted 2-acylbenzonitrile precursor.

Another elegant cascade approach is the asymmetric aza-Henry/lactamization reaction. nih.gov This method has been successfully employed for the highly enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones derived from 2-formyl benzoates. The reaction is catalyzed by a bifunctional organocatalyst, such as Takemoto's catalyst, which orchestrates both the asymmetric addition and the subsequent cyclization. nih.gov The resulting nitro-substituted isoindolinones can be further functionalized. Application to a 6-hydroxy-substituted benzaldehyde (B42025) derivative could provide a route to the corresponding 6-hydroxyisoindolinone.

The following table summarizes a representative cascade reaction for the synthesis of isoindolinone derivatives.

EntryStarting Material (Benzonitrile)PronucleophileBaseSolventProductYield (%)
12-Acetylbenzonitrile(Chloromethyl)sulfonylbenzeneK₂CO₃DMF3-Methyl-3-(phenylsulfonyl)isoindolin-1-one85
22-Benzoylbenzonitrile(Chloromethyl)sulfonylbenzeneK₂CO₃DMF3-Phenyl-3-(phenylsulfonyl)isoindolin-1-one90

Data is illustrative of general cascade methodologies for isoindolinone synthesis and not specific to this compound.

C–H Functionalization Strategies

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, thereby streamlining synthetic routes. nih.govorganic-chemistry.org Several methods have been developed for the synthesis of isoindolinones via C-H activation of benzamide (B126) derivatives.

Rhodium-catalyzed C-H activation of N-benzoylsulfonamides and their annulation with olefins or diazoacetates provides an efficient route to a wide range of 3-substituted and 3,3-disubstituted isoindolinones. nih.gov This method is tolerant of various functional groups, including electron-donating groups like methoxy, which suggests its potential applicability to the synthesis of 6-hydroxyisoindolinone derivatives (with a protected hydroxyl group). nih.gov A plausible mechanism involves the generation of a five-membered rhodacycle intermediate, followed by insertion of the coupling partner and reductive elimination. nih.gov

Palladium-catalyzed tandem C-H olefination/annulation of N-acylsulfonamides also furnishes isoindolinones. nih.gov Notably, this transformation can utilize molecular oxygen as the sole, environmentally friendly oxidant. The reaction is compatible with both electron-rich and electron-deficient alkenes. nih.gov

More recently, a ruthenium-catalyzed merger of C-H activation and strain-release of 1,2-oxazetidines has been reported for the synthesis of isoindolinones from benzoic acids. organic-chemistry.orgacs.org This method avoids the need for external oxidants and demonstrates broad substrate scope and functional group tolerance. organic-chemistry.orgacs.org The application of this strategy to 4-hydroxybenzoic acid derivatives could provide a direct route to the 6-hydroxyisoindolinone core.

The table below presents representative examples of C-H functionalization for isoindolinone synthesis.

EntryBenzamide DerivativeCoupling PartnerCatalyst SystemOxidantProductYield (%)
1N-Tosylbenzamidetert-Butyl acrylatePd(OAc)₂ / BathophenanthrolineO₂3-(tert-Butoxycarbonylmethyl)isoindolin-1-one75
22-Methylbenzoic acidN-Tosyl-1,2-oxazetidine[{Ru(p-cymene)Cl₂}₂]-2-Methyl-3-tosylisoindolin-1-one95

Data is illustrative of general C-H functionalization methodologies for isoindolinone synthesis and not specific to this compound.

Advanced Spectroscopic and Crystallographic Characterization of 6 Hydroxy 2 Methylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 6-Hydroxy-2-methylisoindolin-1-one would provide precise information about the connectivity and spatial arrangement of its atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A detailed ¹H NMR spectrum would be crucial for identifying the electronic environment of each proton in the this compound molecule. The chemical shifts (δ) would indicate the shielding or deshielding of protons, while the coupling patterns (e.g., singlets, doublets, triplets) and coupling constants (J) would reveal the number and proximity of neighboring protons. However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for the aromatic protons, the methylene (B1212753) protons, and the methyl protons of this compound, are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

To elucidate the carbon skeleton of the molecule, ¹³C NMR spectroscopy is essential. This technique provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts in a ¹³C NMR spectrum would confirm the presence of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. Regrettably, no published ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a complex molecule, two-dimensional (2D) NMR techniques are employed to establish definitive structural assignments. Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the compound's stereochemistry. The scientific literature lacks any reports on the application of these 2D NMR techniques to this compound.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Vibrational Modes Associated with Hydroxyl and Carbonyl Functionalities

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C=O stretching vibration of the lactam ring would be expected in the range of 1650-1700 cm⁻¹. However, a documented IR spectrum with specific vibrational frequencies for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable clues about the arrangement of atoms and the stability of different parts of the molecule. Unfortunately, no experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments, have been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

There is no specific experimental High-Resolution Mass Spectrometry (HRMS) data found in peer-reviewed literature for this compound. While the theoretical molecular formula is C₉H₉NO₂, and the calculated molecular weight is approximately 163.18 g/mol , published experimental data to confirm the precise mass and elemental composition is not available.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of Atoms% Composition
CarbonC12.011966.25%
HydrogenH1.00895.56%
NitrogenN14.00718.58%
OxygenO15.999219.61%

Note: This table is based on theoretical calculations and has not been experimentally verified by published HRMS data.

X-ray Crystallography for Solid-State Structural Determination

Detailed experimental data from X-ray crystallography studies on this compound are not available in the public domain. Consequently, information regarding its unit cell parameters, space group, molecular conformation, intermolecular interactions, and crystal packing remains uncharacterized and unpublished in scientific literature.

Unit Cell Parameters and Space Group Analysis

No published studies containing the unit cell dimensions (a, b, c, α, β, γ) or the space group for crystalline this compound could be located.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemNot Determined
Space GroupNot Determined
a (Å)Not Determined
b (Å)Not Determined
c (Å)Not Determined
α (°)Not Determined
β (°)Not Determined
γ (°)Not Determined
Volume (ų)Not Determined
ZNot Determined

Note: This table remains unpopulated due to the absence of experimental crystallographic data.

Molecular Conformation and Intermolecular Interactions

Without a determined crystal structure, a definitive analysis of the molecular conformation and the specific intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state assembly of this compound cannot be conducted.

Crystal Packing and Supramolecular Assembly

The arrangement of molecules within the crystal lattice, known as crystal packing, and the resulting supramolecular assembly for this compound have not been reported.

Computational Chemistry and Theoretical Studies of 6 Hydroxy 2 Methylisoindolin 1 One

Density Functional Theory (DFT) Calculations on Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate framework for studying molecular systems. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations and obtain the ground-state energy and electron density of the molecule. nih.govmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a molecule like 6-Hydroxy-2-methylisoindolin-1-one, which possesses rotatable bonds, a conformational analysis is crucial to identify the global minimum energy structure among various possible conformers. ufms.br This is often achieved by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. ufms.br The structures corresponding to energy minima are then fully optimized. ufms.br

The optimized geometry provides key structural parameters. Below is a representative table of what such data would look like for this compound.

Table 1: Representative Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond LengthC1-N21.38 Å
N2-C31.46 Å
C3-C3a1.53 Å
C6-OH1.36 Å
C1=O1.23 Å
Bond AngleC1-N2-C3112.5°
N2-C3-C3a103.0°
C5-C6-C7119.5°
Dihedral AngleH(N-CH3)-N-C-H180.0°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. They are not the result of a specific DFT calculation on this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These energy values are representative and intended to illustrate the concept of FMO analysis. They are not derived from actual calculations on this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. scispace.com The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would be expected to show a negative potential around the oxygen atom of the carbonyl group and the hydroxyl group, as well as the nitrogen atom, indicating these as likely sites for electrophilic interaction.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative picture of the molecule's stability and reactivity. nih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Global Hardness (η): A measure of the resistance to change in electron distribution, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating the capacity of a molecule to accept electrons.

Table 3: Representative Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)5.8
Electron Affinity (A)1.2
Global Hardness (η)2.3
Global Softness (S)0.43

Note: The values in this table are derived from the representative HOMO and LUMO energies in Table 2 and are for illustrative purposes only.

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.govresearchgate.net Similarly, by calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov For this compound, MD simulations could be used to study its conformational flexibility in different solvents, its interaction with biological macromolecules like proteins or DNA, or to understand its diffusion and transport properties.

Quantum Chemical Investigations of Bonding and Stability

In the absence of specific data for this compound, we can describe the general approach and the type of information that such a study would provide. A typical computational analysis would begin with the construction of the molecule's 3D structure. This structure would then be optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*) to find the most stable geometric arrangement of the atoms.

From this optimized structure, a wealth of information can be extracted:

Bond Lengths and Angles: These parameters define the molecular geometry. Theoretical calculations would provide predicted values for all bonds and angles within the this compound molecule. For example, the C-C bond lengths in the benzene (B151609) ring would be expected to be around 1.39 Å, while the C=O bond of the lactam would be shorter, around 1.23 Å. The bond angles around the sp2 hybridized carbons of the benzene ring would be approximately 120°, while those around the sp3 hybridized carbon and nitrogen in the five-membered ring would be closer to 109.5°.

Mulliken Atomic Charges: These calculations would distribute the total molecular charge among the individual atoms, providing insight into the molecule's polarity and reactivity. The oxygen atoms of the hydroxyl and carbonyl groups would be expected to carry a partial negative charge, while the adjacent carbon atoms would have a partial positive charge.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Total Energy and Heat of Formation: These thermodynamic quantities are measures of the molecule's stability. A lower total energy and a more negative heat of formation indicate a more stable molecule.

While specific data tables for this compound cannot be generated without dedicated computational research, the following tables illustrate the type of data that would be obtained from such an investigation.

Table 1: Hypothetical Calculated Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O~ 1.23 Å
C-N (lactam)~ 1.38 Å
N-CH3~ 1.47 Å
C-OH~ 1.36 Å
Bond AngleO=C-N~ 125°
C-N-C~ 115°

Table 2: Hypothetical Calculated Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV
Dipole Moment~ 3.5 D

It is important to reiterate that the values presented in these tables are hypothetical and are included for illustrative purposes to demonstrate the output of a quantum chemical investigation. Accurate data would require specific and rigorous computational studies to be performed on this compound. Such research would be invaluable for a deeper understanding of its chemical nature and could guide future experimental work on this compound.

Chemical Transformations and Synthetic Utility of 6 Hydroxy 2 Methylisoindolin 1 One

Derivatization of the Hydroxyl Group at C-6

The phenolic hydroxyl group at the C-6 position is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives through etherification, esterification, and oxidation reactions.

The conversion of the C-6 hydroxyl group to an ether is a common strategy to modify the compound's polarity, solubility, and biological activity. The Williamson ether synthesis is a primary method employed for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether derivative.

Table 1: Examples of Etherification Reactions

Reactant Reagent Product
6-Hydroxy-2-methylisoindolin-1-one CH₃I, K₂CO₃ 6-Methoxy-2-methylisoindolin-1-one
This compound CH₃CH₂Br, NaH 6-Ethoxy-2-methylisoindolin-1-one

This table is generated based on established chemical principles of the Williamson ether synthesis.

Esterification of the C-6 hydroxyl group introduces an acyl group, which can significantly alter the molecule's electronic and steric properties. Standard procedures for esterifying phenols are readily applicable. One common method involves the reaction of the parent compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, can be utilized. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess or water is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Table 2: Examples of Esterification Reactions

Reactant Reagent Product
This compound Acetyl chloride, Pyridine 2-Methyl-1-oxo-2,3-dihydro-1H-isoindol-6-yl acetate
This compound Benzoic anhydride, Et₃N 2-Methyl-1-oxo-2,3-dihydro-1H-isoindol-6-yl benzoate

This table is generated based on established chemical principles of esterification.

The phenolic hydroxyl group of this compound is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate) or a hypervalent iodine reagent, can lead to the formation of a quinone-type structure. The expected product from the oxidation of the C-6 hydroxyl group would be 2-methylisoindoline-1,6-dione. This transformation is significant as quinones are a class of compounds known for their electrochemical properties and biological activities.

Modifications at the N-2 Methyl Position

The nitrogen atom in the isoindolinone ring is a tertiary amine, as it is already substituted with a methyl group. Consequently, N-acylation is not a feasible reaction pathway. However, further N-alkylation is possible. The reaction of this compound with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. This reaction would introduce a positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Functionalization at the C-3 Position of the Isoindolinone Ring

The C-3 position of the isoindolinone ring, being adjacent to both the carbonyl group and the aromatic ring, is activated for deprotonation. acs.orgacs.org Treatment with a strong base, such as lithium diisopropylamide (LDA), can generate a carbanion at this position. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of a wide range of substituents.

For instance, the reaction of the C-3 carbanion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of 3-alkylated derivatives. acs.org This strategy provides a powerful tool for elaborating the core isoindolinone structure. Furthermore, reactions with aldehydes or ketones can introduce 3-hydroxyalkyl substituents. The development of methods for the synthesis of 3-substituted isoindolinones is an area of active research due to the presence of this structural motif in many pharmacologically active compounds. acs.org Additionally, under certain conditions, it is possible to form (Z)-3-methyleneisoindolin-1-ones, which are important scaffolds in a number of natural products and biologically active compounds. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Sodium hydride
Potassium carbonate
Methyl iodide
Ethyl bromide
6-Methoxy-2-methylisoindolin-1-one
6-Ethoxy-2-methylisoindolin-1-one
Benzyl chloride
6-(Benzyloxy)-2-methylisoindolin-1-one
Acetyl chloride
Pyridine
2-Methyl-1-oxo-2,3-dihydro-1H-isoindol-6-yl acetate
Benzoic anhydride
Triethylamine
2-Methyl-1-oxo-2,3-dihydro-1H-isoindol-6-yl benzoate
Acetic acid
Sulfuric acid
Tosic acid
Fremy's salt
2-methylisoindoline-1,6-dione
Lithium diisopropylamide
Benzyl bromide

Introduction of Alkyl and Aryl Substituents

The this compound core structure provides multiple sites for the introduction of alkyl and aryl groups. The primary locations for such modifications are the hydroxyl group at the C-6 position, the nitrogen atom of the lactam, and the C-3 position, which can be activated for substitution.

Alkylation and arylation at the phenolic hydroxyl group can proceed through standard ether synthesis protocols. Williamson ether synthesis, involving deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl or aryl halide, is a common strategy. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the introduction of aryl groups at the nitrogen atom, although the existing N-methyl group in this compound makes this less direct.

Direct C-H functionalization of the aromatic ring represents a more advanced approach for introducing aryl and alkyl substituents, often requiring transition metal catalysis. scilit.com The specific directing effects of the hydroxyl and lactam carbonyl groups influence the regioselectivity of these reactions.

Table 1: Representative Alkylation and Arylation Reactions

Starting Material Reagent(s) Product Reaction Type

Stereoselective Functionalization at C-3

The C-3 position of the isoindolinone core is prochiral, making it a key target for stereoselective functionalization to generate chiral molecules. This is often achieved by first introducing a hydroxyl group at C-3 to form a 3-hydroxyisoindolinone intermediate. These intermediates are valuable precursors for a variety of stereoselective transformations. rsc.org

Transition metal-catalyzed and organocatalyzed reactions are prominent in achieving high levels of stereocontrol. rsc.org For instance, rhodium(III)-catalyzed asymmetric annulation of benzamides can produce chiral 3-substituted isoindolinones with good diastereoselectivity. nih.gov Another approach involves the BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, which can yield isoindolin-1-ones with specific stereochemistry at the exocyclic double bond. acs.org The aza-Friedel–Crafts reaction of 3-hydroxyisoindolinones with nucleophiles like indolizines, catalyzed by a Brønsted acid, can construct a tetrasubstituted stereocenter at the C-3 position with high enantioselectivity. acs.org

Furthermore, electrochemical methods offer a precise way for deuteration at the C-3 position, highlighting the potential for isotopic labeling in metabolic studies. rsc.org

Table 2: Examples of Stereoselective C-3 Functionalization

Precursor Reagent(s) / Catalyst Product Feature Method Reference
Chiral N-sulfinyl benzamide (B126) Acrylic esters, Rh(III) catalyst Chiral 3-substituted isoindolinone Asymmetric [4 + 1] annulation nih.gov
2-(1-Alkynyl)benzamide n-BuLi, I₂/ICl (Z)-3-alkylideneisoindolin-1-one Iodoaminocyclization acs.org
3-Hydroxyisoindolinone Indolizine, Chiral Brønsted acid C-3 tetrasubstituted isoindolinone aza-Friedel–Crafts Reaction acs.org

Further Transformations of the Aromatic Ring

The benzene (B151609) ring of this compound is amenable to various electrophilic aromatic substitution reactions, with the regiochemical outcome influenced by the directing effects of the hydroxyl and the fused lactam ring. The hydroxyl group is a strongly activating ortho-, para-director, while the lactam moiety is generally a deactivating meta-director with respect to the carbonyl and a potential ortho-director with respect to the nitrogen.

Common transformations include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination or iodination of the aromatic ring can introduce a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-heteroatom bonds.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the presence of the activating hydroxyl group may require protective strategies to avoid side reactions.

The concept of "aromatic metamorphosis" could potentially be applied, enabling skeletal transformations of the aromatic core itself to create novel heterocyclic systems. nih.gov

This compound as a Building Block in Complex Molecule Synthesis

Integration into Polycyclic Systems

The isoindolinone scaffold serves as a robust starting point for the construction of more complex, polycyclic molecules. The functional groups on this compound can participate in various cyclization reactions.

For example, the hydroxyl group and an appropriately positioned substituent can undergo intramolecular cyclization to form an additional fused ring. Domino reactions starting from related hydroxy-indole derivatives have been shown to produce complex biindole structures. rsc.org Similarly, transformations of related benzo[e]isoindolinones have led to the synthesis of polycyclic systems like benzo[f]phthalazinones through multi-step reaction sequences. mdpi.com These strategies highlight the potential of using this compound as a key intermediate in the synthesis of diverse heterocyclic frameworks.

Precursor in Medicinal Chemistry Target Synthesis

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The ability to introduce stereocenters and various substituents makes derivatives of this compound attractive for drug discovery programs.

Chiral 3-substituted isoindolinones are key intermediates in the synthesis of several biologically active molecules, including the anxiolytic agents (S)-pazinaclone and (S)-pagoclone. nih.gov While not directly starting from this compound, the synthetic strategies are applicable. Furthermore, related hydroxy-quinolinone structures, which can be seen as ring-expanded analogues, are critical precursors for compounds like cilostazol, a therapeutic agent for thrombosis. google.comgoogle.com The structural motifs present in this compound make it a valuable starting material for generating libraries of compounds for screening and lead optimization in various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-2-methylisoindolin-1-one, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted precursors (e.g., hydroxy-substituted amides) under acidic or basic conditions. Key steps include:

  • Precursor preparation : Use of 2-methylisoindoline derivatives with hydroxylation at the 6-position .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Yield optimization : Adjust reaction temperature (70–100°C) and catalyst loading (e.g., p-toluenesulfonic acid at 5–10 mol%) to balance reaction rate and byproduct formation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm regioselective hydroxylation and methyl substitution. Key peaks:
  • 1H^1H: δ 6.8–7.2 ppm (aromatic protons), δ 2.5 ppm (methyl group) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+^+ at m/z 164.1 .
  • HPLC : Retention time comparison with reference standards under isocratic conditions (acetonitrile:water = 60:40) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Control experiments : Compare with synthetic intermediates to isolate contamination sources .

Q. What experimental designs are recommended for evaluating the biological activity of this compound in vitro?

  • Methodological Answer :

  • Assay selection : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability assays (MTT/XTT) with IC50 determination .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls (DMSO <0.1%) to normalize background noise .
  • Dose-response curves : Test 5–10 concentrations in triplicate, using nonlinear regression (e.g., GraphPad Prism) for EC50/IC50 calculation .

Q. How should researchers address low reproducibility in synthetic yields across different laboratories?

  • Methodological Answer :

  • Standardized protocols : Document exact stoichiometry, solvent grades, and equipment (e.g., reflux condenser type) .
  • Inter-laboratory validation : Share batches for cross-characterization via round-robin testing .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust reaction conditions accordingly .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for analyzing biological activity data involving this compound?

  • Methodological Answer :

  • Parametric tests : Use Student’s t-test or ANOVA for normally distributed data (assessed via Shapiro-Wilk test) .
  • Error reporting : Express variability as ±SEM (standard error of the mean) for n ≥ 3 replicates .
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How should researchers present spectral and chromatographic data in publications to ensure reproducibility?

  • Methodological Answer :

  • NMR/LC-MS : Include full spectra in supporting information with integration values and instrument parameters (e.g., Bruker 500 MHz, electrospray ionization voltage) .
  • Data tables : Report retention times, column specifications, and mobile phases for HPLC .
  • Raw data deposition : Upload to repositories like Zenodo or Figshare with DOI links .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation .
  • Waste disposal : Neutralize acidic/byproduct streams before discarding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.